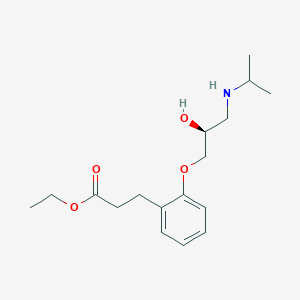

Esprolol

描述

属性

CAS 编号 |

396654-09-4 |

|---|---|

分子式 |

C17H27NO4 |

分子量 |

309.4 g/mol |

IUPAC 名称 |

ethyl 3-[2-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |

InChI |

InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3/t15-/m0/s1 |

InChI 键 |

DMLSVZSUDBKLED-HNNXBMFYSA-N |

手性 SMILES |

CCOC(=O)CCC1=CC=CC=C1OC[C@H](CNC(C)C)O |

规范 SMILES |

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O |

同义词 |

esprolol esprolol hydrochloride |

产品来源 |

United States |

Foundational & Exploratory

a-adrenergic-receptor-antagonist-with-rapid-onset-of-effect-esprolol-hydrochloride-a-new-beta-adrenergic-antagonist-with-a-rapid-onset-of-effect

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol (B25661) hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] It is administered intravenously for the rapid control of ventricular rate in patients with supraventricular tachyarrhythmias and to manage tachycardia and hypertension in perioperative and other acute settings.[1][3] Its distinguishing feature is its rapid onset of action and very short duration of effect, which allows for precise dose titration and minimizes the impact of potential adverse effects.[4][5] This guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of esmolol hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Mechanism of Action

Esmolol is a competitive antagonist of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1][6] By blocking these receptors, esmolol inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate (negative chronotropy), a reduction in myocardial contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy).[1][6] At therapeutic doses, esmolol has no significant intrinsic sympathomimetic or membrane-stabilizing activities.[2] Its selectivity for beta-1 receptors is dose-dependent, and at higher doses, it can also block beta-2 adrenergic receptors in bronchial and vascular smooth muscle.[1][7]

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of catecholamines to the beta-1 adrenergic receptor initiates a G-protein-coupled signaling cascade.[8][9] This process begins with the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[8][10] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP leads to the activation of protein kinase A (PKA).[8][9] PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, which results in increased intracellular calcium levels and enhanced cardiac muscle contraction.[8][9] Esmolol competitively blocks the initial step of this pathway, preventing the binding of catecholamines to the beta-1 receptor and thereby attenuating the downstream signaling cascade.

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of Esmolol.

Pharmacokinetics

Esmolol exhibits a unique pharmacokinetic profile characterized by a rapid onset and a very short duration of action.[4] This is primarily due to its rapid metabolism by esterases in the cytosol of red blood cells.[11][12]

| Parameter | Value | Reference |

| Onset of Action | Within 60 seconds | [1] |

| Time to Steady State | 5 minutes | [1] |

| Distribution Half-life (t½α) | ~2 minutes | [13] |

| Elimination Half-life (t½β) | ~9 minutes | [11] |

| Protein Binding | 55% | [2] |

| Volume of Distribution (Vd) | 2.0 ± 1.4 L/kg (in children) | [14] |

| Total Body Clearance | ~20 L/kg/hr | [11] |

Experimental Protocol: Determination of Esmolol Metabolism by Red Blood Cell Esterases

Objective: To quantify the rate of esmolol hydrolysis by esterases present in red blood cells.

Materials:

-

Esmolol hydrochloride standard solution

-

Freshly collected human whole blood

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

-

Incubator or water bath at 37°C

-

High-performance liquid chromatography (HPLC) system with UV detection

-

Deproteinating agent (e.g., perchloric acid or dichloromethane)[15]

-

Internal standard for HPLC analysis

Methodology:

-

Preparation of Red Blood Cell (RBC) Cytosol:

-

Centrifuge whole blood to separate plasma and buffy coat from RBCs.

-

Wash the RBC pellet multiple times with cold PBS to remove plasma proteins.

-

Lyse the washed RBCs by hypotonic shock (e.g., adding cold deionized water) or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet the cell membranes.

-

The resulting supernatant is the RBC cytosol containing the esterases.[12]

-

-

Incubation Assay:

-

Pre-warm the RBC cytosol preparation to 37°C.

-

Initiate the reaction by adding a known concentration of esmolol hydrochloride to the cytosol.

-

At predetermined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the enzymatic reaction by adding a deproteinating agent.[15]

-

-

Sample Analysis:

-

Centrifuge the quenched samples to remove precipitated proteins.

-

Analyze the supernatant for the concentration of remaining esmolol using a validated HPLC method.

-

The HPLC method should be capable of separating esmolol from its acid metabolite.

-

-

Data Analysis:

-

Plot the concentration of esmolol versus time.

-

Calculate the rate of hydrolysis and the half-life of esmolol in the RBC cytosol.

-

Pharmacokinetic Workflow

Caption: Pharmacokinetic pathway of Esmolol from administration to elimination.

Pharmacodynamics

The primary pharmacodynamic effects of esmolol are a reduction in heart rate and blood pressure.[4][16] The dose of esmolol can be titrated to achieve the desired hemodynamic response.[4]

| Indication | Dosage Regimen | Therapeutic Response | Reference |

| Supraventricular Tachycardia | Loading dose: 500 mcg/kg over 1 min, followed by an infusion of 50-200 mcg/kg/min | 79% of patients achieved a ≥15% reduction in heart rate or conversion to sinus rhythm. The mean effective dose was 97.2 ± 5.5 mcg/kg/min. | [1] |

| Perioperative Tachycardia and Hypertension | Bolus dose: 80 mg followed by a 12 mg/min infusion | Significant reduction in heart rate at 1, 3, 5, and 10 minutes post-administration compared to placebo. | [16] |

| Postoperative Hypertension | Loading dose: 500 mcg/kg over 1 min, followed by an infusion titrated to effect | Effective in controlling heart rate and blood pressure. | [4] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of esmolol in various acute cardiovascular conditions.

| Study Focus | Patient Population | Key Findings | Reference |

| Supraventricular Tachycardia | 160 patients with SVT | Esmolol was effective in 79% of patients. | [1] |

| Intraoperative Tachycardia/Hypertension | 45 patients undergoing cardiac surgery | Esmolol effectively and safely treated tachycardia. | [16] |

| Postoperative Hypertension in Hypertensive Patients | 40 hypertensive patients undergoing laparoscopic cholecystectomy | Esmolol had an opioid-sparing effect and reduced postoperative nausea and vomiting. | [17] |

Experimental Protocol: Randomized Controlled Trial of Esmolol for Perioperative Hypertension

Objective: To evaluate the efficacy and safety of esmolol for the treatment of hypertension in patients undergoing non-cardiac surgery.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Inclusion Criteria:

-

Adult patients scheduled for elective non-cardiac surgery.

-

Development of intraoperative hypertension (e.g., systolic blood pressure > 160 mmHg or 20% above baseline for more than 5 minutes).

Exclusion Criteria:

-

Severe bradycardia, heart block, or cardiogenic shock.

-

Known hypersensitivity to beta-blockers.

-

Use of other vasoactive medications during the study period.

Methodology:

-

Randomization: Eligible patients are randomly assigned to receive either esmolol or a matching placebo (e.g., saline).

-

Intervention:

-

The esmolol group receives a loading dose (e.g., 1 mg/kg) followed by a continuous infusion (e.g., 150 mcg/kg/min).

-

The placebo group receives an equivalent volume of saline.

-

The infusion rate can be titrated based on the patient's blood pressure response.

-

-

Monitoring: Continuous monitoring of heart rate, blood pressure (via arterial line), and electrocardiogram (ECG) is performed.

-

Endpoints:

-

Primary Endpoint: The proportion of patients who achieve a target blood pressure within a specified timeframe.

-

Secondary Endpoints: Incidence of hypotension, bradycardia, and other adverse events.

-

-

Data Analysis: Statistical analysis is performed to compare the outcomes between the esmolol and placebo groups.

Clinical Trial Workflow

Caption: A typical workflow for a randomized controlled trial of Esmolol.

Safety and Tolerability

The most common adverse effect of esmolol is hypotension, which is dose-related and typically resolves within 30 minutes of reducing the dose or discontinuing the infusion.[1][18]

| Adverse Effect | Incidence | Reference |

| Hypotension (Symptomatic) | 12% | [19] |

| Hypotension (Asymptomatic) | 25% | [19] |

| Infusion Site Reaction | 8% | [1] |

| Dizziness | 3% | [1] |

| Bradycardia | <1% | [1] |

Continuous monitoring of blood pressure and heart rate is essential during esmolol administration.[19]

Conclusion

Esmolol hydrochloride is a valuable therapeutic agent for the acute management of tachyarrhythmias and hypertension. Its rapid onset, short duration of action, and cardioselectivity provide a high degree of control and a favorable safety profile in critically ill and perioperative patients. A thorough understanding of its pharmacology, supported by robust experimental and clinical data, is essential for its safe and effective use in research and clinical practice.

References

- 1. Intravenous esmolol for the treatment of supraventricular tachyarrhythmia: results of a multicenter, baseline-controlled safety and efficacy study in 160 patients. The Esmolol Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Esmolol: a titratable short-acting intravenous beta blocker for acute critical care settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perioperative use of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new dosing regimen for esmolol to treat supraventricular tachyarrhythmia in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics and therapeutic efficacy of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of esmolol in anesthetized patients receiving chronic beta blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical properties of blood esmolol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of esmolol in serum by capillary zone electrophoresis and its monitoring in course of heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Esmolol for treatment of intraoperative tachycardia and/or hypertension in patients having cardiac operations. Bolus loading technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Postoperative beneficial effects of esmolol in treated hypertensive patients undergoing laparoscopic cholecystectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacology of Esmolol and its Primary Metabolite: A Technical Guide

A note on terminology: This guide provides a detailed overview of the pharmacology of esmolol (B25661) and its principal metabolite. It is important to clarify that the primary metabolite of esmolol is an acid metabolite, designated as ASL-8123, which is pharmacologically considered to be largely inactive. The term "amoxolol" does not correspond to a known active metabolite of esmolol. This document will focus on the established pharmacology of esmolol and ASL-8123.

Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2][3][4] Its rapid onset and short duration of action make it a valuable tool in clinical settings requiring tight control of heart rate and blood pressure, such as during surgery or in the management of supraventricular tachycardia.[5][6][7] Esmolol's distinct pharmacokinetic profile is a direct result of its rapid hydrolysis by red blood cell esterases into its primary, inactive acid metabolite and methanol.[2][3][4]

Core Pharmacology

Esmolol exerts its therapeutic effects by competitively blocking beta-1 adrenergic receptors, primarily in the heart.[1][3][6] This antagonism leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[6][8] At therapeutic doses, esmolol has no significant intrinsic sympathomimetic or membrane-stabilizing activity.[2][5]

The primary metabolite of esmolol, ASL-8123, has significantly lower beta-blocking activity, estimated to be about 1/1500th that of the parent compound.[3] This contributes to the rapid termination of esmolol's effects upon cessation of its infusion.

Signaling Pathways

The primary signaling pathway affected by esmolol is the beta-1 adrenergic receptor pathway in cardiomyocytes. Blockade of this receptor by esmolol prevents the binding of catecholamines like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This leads to a reduction in the activation of protein kinase A (PKA) and a decrease in the phosphorylation of various intracellular proteins involved in calcium handling and contractility.

Quantitative Pharmacological Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for esmolol and its primary metabolite, ASL-8123.

Table 1: Pharmacokinetic Properties

| Parameter | Esmolol | ASL-8123 (Metabolite) | Reference(s) |

| Administration | Intravenous | - | [3][6] |

| Onset of Action | ~60 seconds | - | [6] |

| Time to Steady State | 5 minutes | - | [6] |

| Elimination Half-life | ~9 minutes | ~3.7 hours | [2][3] |

| Distribution Half-life | ~2 minutes | - | [2] |

| Protein Binding | 55% | 10% | [3] |

| Metabolism | Hydrolysis by red blood cell esterases | - | [2][3] |

| Excretion | <2% unchanged in urine | Renal | [3] |

Table 2: Pharmacodynamic Properties

| Parameter | Esmolol | ASL-8123 (Metabolite) | Reference(s) |

| Receptor Selectivity | Beta-1 selective | Weak beta-adrenergic antagonist | [2][6] |

| Relative Potency | 1 | ~1/1500th of esmolol | [3] |

| Intrinsic Sympathomimetic Activity | None | None | [2][5] |

| Membrane Stabilizing Activity | None | - | [2][5] |

Experimental Protocols

Beta-1 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of esmolol and ASL-8123 for the beta-1 adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-1 adrenergic receptor (e.g., CHO or HEK293 cells stably transfected with the human beta-1 adrenergic receptor). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes.

-

Radioligand Binding: A fixed concentration of a radiolabeled ligand with high affinity for the beta-1 receptor (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) is incubated with the prepared membranes.

-

Competition Binding: The radioligand is co-incubated with increasing concentrations of the unlabeled test compound (esmolol or ASL-8123).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of intravenously administered esmolol and its metabolite ASL-8123.

Methodology:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.

-

Drug Administration: Esmolol is administered as a continuous intravenous infusion at a constant rate for a specified duration.

-

Blood Sampling: Serial blood samples are collected at predefined time points during and after the infusion.

-

Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of esmolol and ASL-8123 are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters for both esmolol and ASL-8123, including elimination half-life, volume of distribution, and clearance, using non-compartmental or compartmental analysis.

Conclusion

Esmolol's unique pharmacological profile, characterized by its rapid onset, short duration of action, and cardioselectivity, is a direct consequence of its molecular structure and metabolic pathway. Its rapid hydrolysis to the inactive metabolite ASL-8123 allows for precise and titratable beta-blockade in critical care settings. A thorough understanding of its pharmacology, supported by robust experimental data, is essential for its safe and effective clinical use.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Esmolol - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of esmolol in hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Receptor Affinity of Esmolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of esmolol (B25661) and its differential affinity for beta-adrenergic receptors. The document details the quantitative binding data, the experimental protocols used for its determination, and the subsequent intracellular signaling cascades.

Introduction to Esmolol

Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2][3] Its rapid onset and short duration of action are attributed to its unique structure, which incorporates an ester linkage, making it susceptible to rapid hydrolysis by esterases in red blood cells.[4] These characteristics make it particularly suitable for the acute management of tachycardia and hypertension, especially in perioperative and critical care settings.[1][4] Esmolol's pharmacological action is primarily mediated by its competitive antagonism of β1-receptors in cardiac tissue.[2]

Stereochemistry of Esmolol

Like many beta-blockers, esmolol possesses a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine (B44665) side chain. This gives rise to two enantiomers: (S)-esmolol and (R)-esmolol. The pharmacological activity of esmolol is highly stereoselective, with the beta-blocking effects residing almost exclusively in the (S)-(-)-enantiomer.[5] The (R)-(+)-isomer is considered pharmacologically inactive with respect to beta-blockade.[5] For clinical use, esmolol is administered as a racemic mixture of the two enantiomers.

Caption: Logical relationship of Esmolol's racemic mixture.

Receptor Affinity of Esmolol Stereoisomers

Esmolol exhibits significantly higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors, which is the basis for its cardioselectivity.[6][7] The binding affinity is almost entirely attributable to the (S)-enantiomer. The principal acidic metabolite of esmolol has a very low and non-selective affinity for both receptor subtypes.[6][7]

The quantitative affinity, expressed as the inhibition constant (Ki), demonstrates this selectivity clearly. The Ki value represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Ki Value | Selectivity (β2 Ki / β1 Ki) |

| (S)-Esmolol | Human β1-Adrenergic | ~194 nM[8] | ~30-fold |

| Human β2-Adrenergic | ~5800 nM (5.8 µM)[8] | ||

| (R)-Esmolol | Human β1/β2-Adrenergic | Inactive[5] | - |

| Esmolol Metabolite | Human β1-Adrenergic | ~400x less potent than Esmolol[6][7] | Non-selective |

Note: Data is derived from studies on racemic esmolol, with the activity attributed to the (S)-enantiomer.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity (Ki) for esmolol is typically performed using a competitive radioligand binding assay. This technique is considered the gold standard for quantifying ligand-receptor interactions.[9][10]

Objective: To determine the affinity (Ki) of esmolol enantiomers for β1- and β2-adrenergic receptors by measuring their ability to compete with a radiolabeled ligand for receptor binding sites.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing the target receptor (e.g., turkey erythrocyte membranes for β1, rat erythrocyte membranes for β2).[11]

-

Radioligand: A high-affinity beta-adrenergic antagonist labeled with a radioisotope, such as [³H]dihydroalprenolol (DHA) or [¹²⁵I]iodocyanopindolol (ICYP).[10][11]

-

Competitor: Unlabeled esmolol (racemic mixture or individual enantiomers).

-

Esterase Inhibitor: Tricresylphosphate (B7983716) to prevent the rapid hydrolysis of esmolol during incubation.[6][7]

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B).[11]

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in the assay buffer.[12]

-

Assay Setup: The assay is conducted in microplates. To each well, the following are added in sequence: the receptor membrane preparation, a range of concentrations of the unlabeled competitor (esmolol), and a fixed concentration of the radioligand.[12]

-

Incubation: The plates are incubated, typically for 60 minutes at room temperature, to allow the binding reaction to reach equilibrium.[11][12] The presence of an esterase inhibitor is critical during this step.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration. The membrane-bound radioligand is trapped on the filter, while the unbound radioligand passes through.[11]

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. This generates a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

As a β1-receptor antagonist, esmolol blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This inhibition prevents the activation of downstream signaling cascades that are normally responsible for increasing heart rate and contractility.

Canonical Gs-cAMP Pathway (Blocked by Esmolol): The primary signaling pathway for β1-adrenergic receptors is through the stimulatory G-protein (Gs).

-

Receptor Activation (Blocked): In the absence of esmolol, catecholamines bind to the β1-receptor, causing a conformational change.

-

G-Protein Activation (Blocked): The activated receptor promotes the exchange of GDP for GTP on the α-subunit of Gs (Gαs).

-

Adenylyl Cyclase Activation (Blocked): Gαs-GTP dissociates and activates adenylyl cyclase (AC).

-

cAMP Production (Blocked): AC converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).

-

PKA Activation (Blocked): cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the active catalytic subunits.

-

Cellular Response (Prevented): PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium, which results in increased heart rate (chronotropy) and contractility (inotropy).

Esmolol's binding to the receptor prevents step 1, thereby inhibiting the entire cascade.

Caption: Esmolol's blockade of the β1-adrenergic signaling pathway.

References

- 1. [Esmolol in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Esmolol and beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 6. Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of Esprolol's Beta-Blocking Activity

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esprolol is a potent, orally active beta-adrenergic receptor antagonist.[1] A key characteristic of this compound is its rapid metabolism by blood and tissue esterases to form an active metabolite, amoxolol.[1][2] This property contributes to its rapid onset and relatively short duration of action.[2] A comprehensive in vitro characterization is essential to elucidate its pharmacological profile, including its binding affinity, subtype selectivity, potency, and mechanism of action at beta-adrenergic (β-AR) receptors.

This technical guide outlines the standard experimental protocols and data analysis methodologies required to fully characterize the beta-blocking activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document provides the framework and detailed methods for conducting such a characterization, using established techniques for other well-known beta-blockers as a reference.

Core Pharmacological Parameters for Characterization

The in vitro evaluation of this compound's beta-blocking activity focuses on several key parameters:

-

Binding Affinity (Ki): Measures the strength of the binding interaction between this compound and the β-AR subtypes (β1 and β2). A lower Ki value signifies higher binding affinity.

-

Functional Potency (IC50, pA2): Quantifies the concentration of this compound required to inhibit a specific functional response mediated by β-AR activation. The pA2 value, derived from Schild analysis, is a measure of the potency of a competitive antagonist.[3]

-

Receptor Selectivity: Determines the preference of this compound for one beta-receptor subtype over another (e.g., β1 vs. β2). This is typically expressed as a ratio of the Ki or IC50 values.

-

Mechanism of Antagonism: Ascertains whether this compound acts as a competitive antagonist (binds to the same site as the agonist and can be overcome by increasing agonist concentration) or a non-competitive antagonist.[4]

-

Intrinsic Sympathomimetic Activity (ISA): Assesses whether this compound has any partial agonist activity, meaning it can weakly activate the receptor in the absence of a full agonist.[5]

Data Presentation: Summary of Quantitative Data

Quantitative data from the described experiments should be organized into clear, structured tables for comparative analysis.

Table 1: Receptor Binding Affinity of this compound and its Metabolite, Amoxolol

| Compound | Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki β2 / Ki β1) |

| This compound | β1-Adrenergic | ||

| β2-Adrenergic | |||

| Amoxolol | β1-Adrenergic | ||

| β2-Adrenergic | |||

| Propranolol (Control) | β1-Adrenergic | ||

| β2-Adrenergic |

Ki (inhibitory constant) represents the binding affinity. A lower value indicates higher affinity. The selectivity ratio indicates the preference for the β1 receptor.

Table 2: Functional Antagonism of this compound in Cellular Assays

| Compound | Receptor Subtype | Assay Type | pA2 / pKB | Schild Slope |

| This compound | β1-Adrenergic | cAMP Accumulation | ||

| β2-Adrenergic | cAMP Accumulation | |||

| Amoxolol | β1-Adrenergic | cAMP Accumulation | ||

| β2-Adrenergic | cAMP Accumulation |

pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response.[3] A Schild slope not significantly different from 1 is indicative of competitive antagonism.[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing high levels of human recombinant β1 or β2-adrenergic receptors.[6]

-

Radioligand: A non-selective β-AR antagonist, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Test Compounds: this compound, Amoxolol.

-

Reference Compound: Propranolol (non-selective antagonist) for comparison.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

Protocol:

-

Incubation Setup: In a 96-well plate, combine cell membranes (containing a specific receptor subtype), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound (this compound) or reference compound.

-

Total and Non-Specific Binding:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency and mechanism of action of this compound by measuring its ability to inhibit the functional response (e.g., cAMP production) induced by a β-AR agonist.

Objective: To determine the pA₂ value and Schild slope for this compound, confirming competitive antagonism.

Materials:

-

Whole Cells: Cell lines (e.g., HEK293) expressing β1 or β2-adrenergic receptors.

-

Agonist: Isoproterenol (a non-selective β-AR agonist).

-

Antagonist: this compound.

-

Cell Culture Medium and Assay Buffer (e.g., HBSS).

-

cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.

Protocol:

-

Cell Plating: Seed the cells in 96-well or 384-well plates and grow to near confluency.

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with multiple fixed concentrations of this compound (or vehicle control) for a set period (e.g., 30 minutes) to allow the antagonist to reach equilibrium with the receptors.

-

Agonist Stimulation: Add increasing concentrations of the agonist (Isoproterenol) to the wells and incubate for a specified time (e.g., 15-30 minutes) to stimulate a functional response (cAMP production).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis (Schild Plot):

-

Generate concentration-response curves for the agonist (Isoproterenol) in the absence and presence of each concentration of the antagonist (this compound).

-

Determine the EC₅₀ value for the agonist from each curve.

-

Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC₅₀ (with antagonist) / EC₅₀ (without antagonist).

-

Create a Schild Plot by graphing log(DR - 1) on the y-axis versus the negative logarithm of the molar concentration of the antagonist on the x-axis.[7]

-

Perform a linear regression on the plotted data. The x-intercept of the regression line provides the pA₂ value.[3] The slope of the line (Schild slope) should be approximately 1 for a competitive antagonist.[4]

-

Visualizations: Pathways and Workflows

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers like this compound act by competitively inhibiting the binding of catecholamines (e.g., norepinephrine, epinephrine) to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[8][9] This blockade prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger, cyclic AMP (cAMP).[9]

Caption: Beta-adrenergic receptor signaling and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The workflow for a competitive radioligand binding assay is a systematic process to determine the binding affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Schild Analysis

Schild analysis provides a robust method to confirm competitive antagonism and quantify antagonist potency through the generation of multiple agonist dose-response curves.

Caption: Workflow for functional antagonism characterization using Schild analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound hydrochloride: a new beta adrenergic antagonist with a rapid onset of effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schild equation - Wikipedia [en.wikipedia.org]

- 8. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

The Impact of Esprolol on Cyclic AMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esprolol, a potent, orally active beta-adrenergic receptor antagonist, is characterized by its rapid onset and short duration of action. A key feature of this compound is its rapid metabolism by blood and tissue esterases into its active metabolite, amoxolol.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. We will explore the molecular interactions of this compound and amoxolol with beta-adrenergic receptors, detail the subsequent impact on adenylyl cyclase and intracellular cAMP levels, and provide comprehensive experimental protocols for the assessment of these effects.

Introduction to Beta-Adrenergic Signaling and cAMP

The beta-adrenergic signaling pathway is a cornerstone of cardiovascular regulation. Beta-adrenergic receptors (β-ARs), members of the G protein-coupled receptor (GPCR) superfamily, are activated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into the second messenger, cyclic AMP (cAMP).[7]

cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream target proteins, resulting in various physiological responses, including increased heart rate, contractility, and relaxation.[7] The magnitude and duration of the cAMP signal are tightly regulated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[7]

Beta-blockers, such as this compound, exert their therapeutic effects by competitively antagonizing the binding of catecholamines to β-ARs, thereby attenuating the downstream cAMP signaling cascade.[5]

This compound and Amoxolol: Mechanism of Action

This compound is a selective antagonist of beta-1 adrenergic receptors (β1-AR), which are predominantly located in cardiac tissue.[8] Its rapid metabolism to the active metabolite, amoxolol, is a defining characteristic.[1][2][3][4] While specific quantitative data on the binding affinities and potency of this compound and amoxolol are not extensively reported in publicly available literature, the pharmacological profile of the similar short-acting beta-blocker, esmolol (B25661), provides valuable insight. In vitro radioligand binding studies have shown that esmolol has a 34-fold higher affinity for β1-adrenoceptors than for β2-adrenoceptors.[9] Furthermore, its acid metabolite demonstrates a significantly lower and nonselective affinity for both receptor subtypes, being 400-fold less potent at β1-adrenoceptors compared to the parent compound.[9] It is plausible that this compound and its active metabolite amoxolol exhibit a similar profile of high β1-selectivity for the parent drug and reduced potency for the metabolite.

The primary mechanism of action for this compound and amoxolol involves the competitive blockade of β1-adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines, thereby inhibiting the activation of the Gs protein and the subsequent stimulation of adenylyl cyclase. The direct consequence of this action is a reduction in the intracellular production of cAMP.

Quantifying the Effects of this compound on cAMP Signaling

To rigorously assess the impact of this compound and amoxolol on the cAMP signaling pathway, two primary types of in vitro assays are employed: radioligand binding assays to determine receptor affinity and functional assays to measure changes in cAMP levels.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[10] These assays typically involve incubating cell membranes expressing the target receptor with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) and varying concentrations of the unlabeled competitor drug (this compound or amoxolol).[11] By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be calculated.

Table 1: Hypothetical Quantitative Data for this compound and Amoxolol Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) |

| This compound | β1-Adrenergic Receptor | Value not available |

| This compound | β2-Adrenergic Receptor | Value not available |

| Amoxolol | β1-Adrenergic Receptor | Value not available |

| Amoxolol | β2-Adrenergic Receptor | Value not available |

Note: Specific Ki values for this compound and amoxolol are not currently available in the reviewed literature. The table is structured to accommodate this data once it becomes available.

Functional cAMP Assays

Functional assays are essential for quantifying the direct effect of this compound and amoxolol on adenylyl cyclase activity and subsequent cAMP production. As antagonists, their potency is typically measured by their ability to inhibit the agonist-stimulated increase in cAMP. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

Several robust and high-throughput methods are available for measuring intracellular cAMP levels, including:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay utilizes a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenous cAMP produced by cells competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is inversely proportional to the cAMP concentration.[12][13]

-

LANCE® (Lanthanide Chelate Excite) TR-FRET: Similar to HTRF, this technology uses a time-resolved fluorescence resonance energy transfer-based immunoassay.[6]

-

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay involves the competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody-coated acceptor bead and a streptavidin-coated donor bead. Increased cellular cAMP disrupts the bead proximity, leading to a decrease in the luminescent signal.[14]

Table 2: Hypothetical Quantitative Data for this compound and Amoxolol Functional Potency

| Compound | Assay Type | Cell Line | Agonist Used | Potency (IC50) (nM) |

| This compound | cAMP Inhibition | CHO-K1 expressing human β1-AR | Isoproterenol | Value not available |

| Amoxolol | cAMP Inhibition | CHO-K1 expressing human β1-AR | Isoproterenol | Value not available |

Note: Specific IC50 values for this compound and amoxolol are not currently available in the reviewed literature. The table is structured to accommodate this data once it becomes available.

Detailed Experimental Protocols

Protocol for Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound and amoxolol to β1-adrenergic receptors expressed in a stable cell line (e.g., CHO-K1 cells).

Materials:

-

CHO-K1 cells stably expressing human β1-adrenergic receptors

-

Cell culture medium and supplements

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand: [3H]-Dihydroalprenolol (DHA)

-

Unlabeled competitor: Propranolol (for non-specific binding determination)

-

Test compounds: this compound and Amoxolol

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing β1-AR to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Cell membrane preparation (typically 10-50 µg of protein)

-

Radioligand ([3H]-DHA) at a concentration near its Kd.

-

Varying concentrations of the test compound (this compound or amoxolol) or unlabeled competitor (propranolol for non-specific binding).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of excess propranolol) from total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol for HTRF cAMP Functional Assay

This protocol describes a method to measure the inhibitory effect of this compound and amoxolol on agonist-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing human β1-adrenergic receptors

-

Cell culture medium and supplements

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)

-

Agonist: Isoproterenol

-

Test compounds: this compound and Amoxolol

-

HTRF cAMP assay kit (containing Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP)

-

Lysis buffer (provided with the kit)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture CHO-K1 cells expressing β1-AR to confluency.

-

Harvest and resuspend the cells in stimulation buffer to the desired density.

-

-

Assay Procedure:

-

Dispense cells into a 384-well plate.

-

Add varying concentrations of the antagonist (this compound or amoxolol) to the wells.

-

Add a fixed concentration of the agonist (isoproterenol, typically at its EC80 concentration) to all wells except the basal control.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Detection:

-

Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) diluted in lysis buffer to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Measurement and Analysis:

-

Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

Plot the cAMP concentration as a function of the log concentration of the antagonist to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Beta-Adrenergic Signaling Pathway

Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

HTRF cAMP Assay Workflow

Caption: Workflow for an HTRF-based cAMP functional assay.

Conclusion

This compound, through its active metabolite amoxolol, acts as a potent and selective antagonist of β1-adrenergic receptors. This antagonism directly inhibits the adenylyl cyclase-mediated production of cAMP, a key second messenger in cardiac function. The quantitative assessment of this compound's binding affinity and its functional impact on cAMP signaling is crucial for a comprehensive understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate interplay between this compound and the cAMP signaling pathway, paving the way for further drug development and a deeper understanding of beta-adrenergic pharmacology. While specific quantitative data for this compound and amoxolol remains to be fully elucidated in publicly accessible literature, the methodologies are well-established to generate this critical information.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride: a new beta adrenergic antagonist with a rapid onset of effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 7. mdpi.com [mdpi.com]

- 8. PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Assay in Summary_ki [bdb99.ucsd.edu]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Pharmacology of Beta-Blockers | Pharmacology Mentor [pharmacologymentor.com]

Preclinical Cardiovascular Profile of Esprolol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for Esprolol is limited. This document summarizes the known characteristics of this compound and presents detailed preclinical data for Esmolol, a pharmacologically similar ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist. The data on Esmolol is intended to provide a representative preclinical cardiovascular profile that can be informative for the assessment of this compound.

Introduction

This compound is a novel and potent beta-adrenergic receptor antagonist characterized by a rapid onset and short duration of action.[1] Its chemical structure includes an ester group that undergoes rapid hydrolysis by blood and tissue esterases to form an active metabolite, amoxolol.[1] This metabolic profile suggests its potential utility in clinical scenarios requiring precise and titratable beta-blockade. This whitepaper provides a comprehensive overview of the preclinical cardiovascular effects of this compound, drawing upon available information and leveraging data from the closely related compound, Esmolol, to elucidate its hemodynamic, electrophysiological, and cardioprotective properties.

Core Preclinical Data

The following tables summarize quantitative data from key preclinical studies on Esmolol, which, due to its similar pharmacological profile, serves as a surrogate for understanding the potential preclinical effects of this compound.

Table 1: Hemodynamic Effects of Esmolol in Conscious Dogs

This study investigated the dose-dependent effects of Esmolol on cardiovascular parameters in conscious, chronically instrumented dogs.

| Parameter | Vehicle Control (Baseline) | Esmolol (25 µg/kg/min) | Esmolol (250 µg/kg/min) |

| Heart Rate (bpm) | 105 ± 5 | 95 ± 6 | 75 ± 7 |

| Systolic Blood Pressure (mmHg) | 130 ± 8 | 125 ± 7 | 115 ± 9 |

| Diastolic Blood Pressure (mmHg) | 85 ± 5 | 82 ± 6 | 78 ± 7 |

| Left Ventricular dP/dtmax (mmHg/s) | 2500 ± 200 | 2200 ± 180 | 1800 ± 150 |

Data are presented as mean ± standard deviation.

Table 2: Cardioprotective Effects of Esmolol in a Porcine Model of Myocardial Ischemia-Reperfusion

This study evaluated the ability of Esmolol to limit infarct size and preserve cardiac function in a pig model of acute myocardial infarction.

| Parameter | Control Group | Esmolol Group |

| Area at Risk (% of Left Ventricle) | 33.7 ± 3.6 | 36.4 ± 6.1 |

| Infarct Size (% of Area at Risk) | 84.1 ± 9.4 | 64.4 ± 11.8 |

| Left Ventricular Ejection Fraction (%) | 34.0 ± 6.2 | 39.7 ± 4.1 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Hemodynamic Assessment in Conscious Dogs

-

Animal Model: Twelve healthy, adult, chronically instrumented beagle dogs of both sexes were used. Surgical instrumentation included the implantation of catheters for pressure monitoring and drug infusion.

-

Drug Administration: Esmolol was administered via continuous intravenous infusion at two different doses: 25 µg/kg/min and 250 µg/kg/min. A vehicle control infusion was also administered.

-

Hemodynamic Monitoring: Heart rate, systolic and diastolic blood pressure, and left ventricular pressure (for dP/dtmax calculation) were continuously recorded using solid-state pressure transducers.

-

Experimental Procedure: Following a baseline recording period, dogs received a continuous infusion of either vehicle or one of the Esmolol doses. Hemodynamic parameters were recorded throughout the infusion period and during a washout phase.

Myocardial Ischemia-Reperfusion in a Porcine Model

-

Animal Model: Fifteen male Large White pigs were used for this study.

-

Surgical Preparation: The animals were anesthetized, and a balloon catheter was surgically placed in the left anterior descending (LAD) coronary artery to induce ischemia.

-

Ischemia-Reperfusion Protocol: Myocardial ischemia was induced by inflating the balloon in the LAD for 40 minutes, followed by deflation to allow for 7 days of reperfusion.

-

Drug Administration: Twenty minutes into the ischemic period, pigs were randomized to receive either a continuous intravenous infusion of Esmolol (250 µg/kg/min) or a vehicle control. The infusion was continued for a total of 60 minutes.

-

Outcome Measures:

-

Area at Risk (AAR): Determined by injecting a dye distal to the coronary occlusion.

-

Infarct Size (IS): Measured at day 7 post-reperfusion using triphenyltetrazolium (B181601) chloride (TTC) staining.

-

Left Ventricular Ejection Fraction (LVEF): Assessed by cardiac magnetic resonance imaging (CMR) at day 7 post-reperfusion.

-

Signaling Pathways and Experimental Workflow

Beta-1 Adrenergic Receptor Signaling Pathway

This compound, as a beta-1 selective adrenergic receptor antagonist, primarily exerts its effects by blocking the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to beta-1 receptors on cardiomyocytes. This action inhibits the downstream signaling cascade that leads to increased heart rate, contractility, and conduction velocity.

Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Ischemia-Reperfusion Model

The following diagram illustrates the key steps in the preclinical evaluation of a cardioprotective agent using a porcine model of myocardial ischemia-reperfusion.

References

Esmolol's Expanding Therapeutic Horizons: A Technical Guide Beyond Angina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol (B25661), a cardioselective beta-1 adrenergic antagonist, has long been a cornerstone in the management of angina pectoris. Its rapid onset and short duration of action make it a highly titratable agent for controlling myocardial ischemia. However, the therapeutic potential of esmolol extends far beyond its traditional indication. This technical guide explores the growing body of evidence supporting the use of esmolol in a variety of critical care settings, offering new avenues for research and drug development. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and underlying signaling pathways associated with these emerging applications.

Core Mechanism of Action

Esmolol is a class II antiarrhythmic agent that competitively blocks beta-1 adrenergic receptors, primarily located in cardiac tissue.[1] This blockade antagonizes the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), leading to a decrease in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and atrioventricular conduction (negative dromotropy).[1][2] These effects collectively reduce myocardial oxygen demand, the primary mechanism for its efficacy in angina. However, as we will explore, these fundamental actions have far-reaching implications in other pathophysiological states.

Therapeutic Targets Beyond Angina

Aortic Dissection

In the acute management of aortic dissection, the primary goals are to reduce aortic wall stress by lowering heart rate and blood pressure.[3] Esmolol is a first-line agent in this setting due to its rapid and titratable nature.[4]

Data Presentation: Esmolol in Aortic Dissection

| Parameter | Study/Guideline | Key Findings |

| Dosage | (StatPearls, 2023)[1] | Loading dose: 500 mcg/kg over 2-5 minutes, followed by an infusion of 10-20 mcg/kg/min. |

| Heart Rate Control (Strict Goal: ≤60 bpm) | Krenz et al. (2021)[5] | 27.5% of patients achieved the strict heart rate goal within 60 minutes. |

| Heart Rate Control (Lenient Goal: ≤80 bpm) | Krenz et al. (2021)[5] | 82.5% of patients achieved the lenient heart rate goal within 60 minutes. |

| Hypotension Incidence | Krenz et al. (2021)[5] | 12.5% of patients experienced an episode of hypotension within the first 3 hours. |

Experimental Protocol: Evaluation of Esmolol in Aortic Dissection (Krenz et al., 2021)

This study was a retrospective, descriptive analysis of adult patients who received a continuous infusion of esmolol for the management of acute type A or type B aortic dissection in the emergency department.

-

Patient Population: Adult patients with a confirmed diagnosis of acute aortic dissection.

-

Intervention: Administration of a continuous esmolol infusion. The dosing was at the discretion of the treating physician.

-

Data Collection: Patient demographics, vital signs (heart rate and blood pressure) at baseline and at regular intervals after esmolol initiation, esmolol dosing, and the incidence of hypotension (defined as systolic blood pressure <90 mmHg or mean arterial pressure ≤60 mmHg) were collected from the electronic health record.

-

Primary Outcomes: The proportion of patients achieving strict (≤60 bpm) or lenient (≤80 bpm) heart rate control within the first 60 minutes of esmolol therapy.

-

Secondary Outcomes: Incidence of hypotension.

Signaling Pathway: Esmolol in Aortic Dissection

Esmolol's mechanism in reducing aortic wall stress.

Septic Shock

The hyperadrenergic state in septic shock contributes to tachycardia, myocardial dysfunction, and immunosuppression. Esmolol is being investigated for its potential to mitigate these detrimental effects.

Data Presentation: Esmolol in Septic Shock

| Parameter | Study | Key Findings |

| 28-Day Mortality | Morelli et al. (2013)[6] | Esmolol group: 49.4% vs. Control group: 80.5% (p < 0.001) |

| Heart Rate Reduction | Morelli et al. (2013)[6] | Esmolol effectively reduced and maintained heart rate within the target range (80-94 bpm). |

| Norepinephrine Requirement | Morelli et al. (2013)[6] | Significantly lower in the esmolol group. |

| Stroke Volume Index | Morelli et al. (2013)[6] | Significantly higher in the esmolol group. |

| Inflammatory Markers (TNF-α, IL-6) | Multiple studies[7][8] | Esmolol has been shown to reduce levels of pro-inflammatory cytokines. |

| Immune Modulation | (Shang et al., 2020)[9] | Low-dose esmolol restored the TH2/TH1 ratio and reduced T-lymphocyte apoptosis in a septic shock model. |

Experimental Protocol: Esmolol in Septic Shock (Morelli et al., 2013)

This was a prospective, randomized, open-label clinical trial.

-

Patient Population: Adult patients with septic shock requiring high-dose norepinephrine to maintain a mean arterial pressure (MAP) ≥ 65 mmHg and with a heart rate ≥ 95 beats/min for at least 24 hours.

-

Intervention: Patients were randomized to receive either a continuous infusion of esmolol (titrated to maintain a heart rate between 80 and 94 beats/min) or standard care.

-

Data Collection: Hemodynamic parameters (heart rate, blood pressure, cardiac index, etc.), vasopressor requirements, fluid balance, and organ function were monitored continuously. Blood samples were collected for biomarker analysis.

-

Primary Outcome: Reduction in heart rate to the target range.

-

Secondary Outcomes: 28-day mortality, hemodynamic variables, and organ function.

Signaling Pathway: Immunomodulatory Effects of Esmolol in Sepsis

Esmolol's role in mitigating sepsis-induced immunosuppression.

Electroconvulsive Therapy (ECT)

ECT induces a significant, transient hypertensive and tachycardic response, which can be risky for patients with cardiovascular comorbidities. Esmolol is used to attenuate this hyperdynamic response.[10]

Data Presentation: Esmolol in ECT

| Parameter | Study | Key Findings |

| Dosage | (StatPearls, 2023)[1] | 1000-2000 mcg/kg administered 1.5-3 minutes before endotracheal intubation. |

| Heart Rate Attenuation | (Kovac et al., 1992)[11] | Esmolol (100mg and 200mg) significantly blunted the maximum increase in heart rate post-ECT compared to placebo. |

| Blood Pressure Attenuation | (Kovac et al., 1992)[11] | Esmolol (100mg and 200mg) significantly blunted the maximum increase in mean arterial pressure post-ECT compared to placebo. |

| Seizure Duration | (Kovac et al., 1992)[11] | The 200mg dose of esmolol resulted in a significantly shorter mean seizure duration compared to placebo. |

Experimental Protocol: Hemodynamic Response to Esmolol in ECT (Kovac et al., 1992)

This was a double-blind, prospective, randomized, three-way, within-patient crossover study.

-

Patient Population: 12 ASA physical status I-III patients undergoing ECT.

-

Intervention: Each patient received esmolol 100 mg, esmolol 200 mg, or placebo in a randomized order across three different ECT sessions. The study drug was administered as a bolus one minute prior to the induction of anesthesia and two minutes before the ECT stimulus.

-

Data Collection: Heart rate and mean arterial pressure were recorded at baseline and at multiple time points before and after the ECT stimulus. Seizure duration was also recorded.

-

Primary Outcomes: Maximum heart rate and mean arterial pressure following ECT.

-

Secondary Outcome: Seizure duration.

Experimental Workflow: Esmolol Administration in ECT

Typical workflow for esmolol use during ECT.

Perioperative and Postoperative Tachycardia and Hypertension

Surgical stress can lead to significant increases in heart rate and blood pressure, increasing the risk of myocardial ischemia, especially in patients with underlying cardiovascular disease. Esmolol's short half-life makes it an ideal agent for managing these transient hemodynamic fluctuations.[12]

Data Presentation: Esmolol in the Perioperative Setting

| Parameter | Study/Guideline | Key Findings |

| Dosage (Immediate Control) | (StatPearls, 2023)[1] | 1000 mcg/kg bolus over 30 seconds, followed by a 150 mcg/kg/min infusion. |

| Dosage (Gradual Control) | (StatPearls, 2023)[1] | 500 mcg/kg bolus over 1 minute, followed by a 50 mcg/kg/min infusion. |

| Heart Rate Control | (Gold et al., 1989)[13] | Esmolol significantly decreased heart rate within 45 seconds of administration compared to placebo. |

| Blood Pressure Control | (Gold et al., 1989)[13] | No significant effect on blood pressure was observed in this particular study. |

| Arrhythmia Prevention | (Menekse et al., 2016)[14] | Esmolol was effective in mitigating the hemodynamic response following tracheal intubation. |

Experimental Protocol: Esmolol for Perioperative Tachycardia and Hypertension (Gold et al., 1989)

This was a randomized, double-blind, placebo-controlled study.

-

Patient Population: 30 ASA physical status II or III patients undergoing elective, non-cardiac surgery.

-

Intervention: Patients received either an 80 mg IV bolus of esmolol followed by a 12 mg/min infusion (n=15) or a placebo bolus and infusion (n=15) when their heart rate exceeded 95 bpm or systolic blood pressure exceeded 140 mmHg.

-

Data Collection: Heart rate and blood pressure were continuously monitored.

-

Primary Outcome: Change in heart rate and blood pressure after drug administration.

Conclusion and Future Directions

The applications of esmolol are rapidly expanding beyond its initial indication for angina. Its unique pharmacokinetic profile makes it a valuable tool in the acute management of a variety of cardiovascular and systemic conditions. The evidence supporting its use in aortic dissection, septic shock, ECT, and the perioperative setting is growing.

For researchers and drug development professionals, these emerging applications present several exciting opportunities:

-

Further Clinical Trials: Large-scale, multicenter randomized controlled trials are needed to confirm the mortality benefit of esmolol in septic shock and to establish optimal dosing and patient selection criteria.

-

Novel Formulations: The development of new formulations of esmolol, such as longer-acting or orally available derivatives, could expand its use in chronic conditions.

-

Mechanism-Based Drug Discovery: A deeper understanding of the specific signaling pathways modulated by esmolol in different disease states could lead to the development of more targeted and effective beta-blockers.

The continued exploration of esmolol's therapeutic potential promises to yield significant advancements in the management of critically ill patients.

References

- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. coreem.net [coreem.net]

- 4. Thoracic Aortic Dissection EMRA [emra.org]

- 5. Evaluation of esmolol for heart rate control in patients with acute aortic dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of heart rate control with esmolol on hemodynamic and clinical outcomes in patients with septic shock: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bench-to-bedside review: β-Adrenergic modulation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esmolol improves sepsis outcomes through cardiovascular and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LOW DOSE OF ESMOLOL ATTENUATES SEPSIS-INDUCED IMMUNOSUPPRESSION VIA MODULATING T-LYMPHOCYTE APOPTOSIS AND DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The hemodynamic effects of dexmedetomidine and esmolol in electroconvulsive therapy: a retrospective comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Perioperative use of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of esmolol during anesthesia to treat tachycardia and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Esmolol for treatment of intraoperative tachycardia and/or hypertension in patients having cardiac operations. Bolus loading technique - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Antagonism of Esmolol at Beta-1 Adrenergic Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol (B25661) is a short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short duration of action make it a valuable tool in clinical settings requiring precise control of heart rate and blood pressure.[2] This technical guide provides a comprehensive investigation into the selectivity of esmolol for beta-1 versus beta-2 adrenergic receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Concepts: Beta-Adrenergic Receptors and Signal Transduction

Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine. The two primary subtypes relevant to this guide are:

-

Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart, juxtaglomerular apparatus of the kidney, and fat cells. Activation of β1 receptors in the heart leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

-

Beta-2 (β2) Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle. Activation of β2 receptors typically leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation).

Both β1 and β2 receptors primarily couple to the stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins to elicit a physiological response.

Quantitative Analysis of Esmolol's Selectivity

The selectivity of a beta-blocker is a critical determinant of its clinical profile. A high selectivity for β1 receptors allows for targeted cardiac effects with a reduced risk of side effects associated with β2 blockade, such as bronchoconstriction. The selectivity of esmolol has been quantified through various in vitro assays, primarily radioligand binding studies.

| Parameter | Beta-1 Adrenergic Receptor | Beta-2 Adrenergic Receptor | Selectivity Ratio (β2 Ki / β1 Ki) | Reference |

| Ki | 194 nM | 5.8 µM (5800 nM) | ~30 | [3] |

| pKi | 6.90 | - | - | [4] |

| Selectivity Fold | - | - | 30-fold | [5] |

Note: Ki (inhibition constant) represents the concentration of a drug that is required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki value for the β2 receptor by the Ki value for the β1 receptor.

Experimental Protocols for Determining Beta-Blocker Selectivity

The determination of a beta-blocker's selectivity profile relies on well-established in vitro pharmacological assays. The two primary methods are radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the affinity of a drug for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of esmolol for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β1 or β2 adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (a non-selective beta-blocker).

-

Non-labeled (cold) ligand: Propranolol (for determining non-specific binding).

-

Test compound: Esmolol.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of esmolol.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the esmolol concentration. The IC50 (the concentration of esmolol that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation)

This assay measures the ability of a beta-blocker to inhibit the agonist-induced production of the second messenger, cAMP.

Objective: To determine the functional potency (IC50) of esmolol in blocking agonist-stimulated cAMP production mediated by β1 and β2 adrenergic receptors.

Materials:

-

Whole cells expressing either human β1 or β2 adrenergic receptors.

-

Non-selective beta-agonist: Isoproterenol (B85558).

-

Test compound: Esmolol.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of esmolol for a defined period.

-

Stimulation: Add a fixed concentration of isoproterenol (typically the EC80, the concentration that produces 80% of the maximal response) to stimulate cAMP production.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-